
(4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid involves multiple steps, starting with the preparation of the dichloroaniline derivative. The synthetic route typically includes the following steps:
Preparation of 2,3-Dichloroaniline: This is achieved by chlorination of aniline in the presence of a suitable catalyst.
Formation of the Oxoacetyl Intermediate: The 2,3-dichloroaniline is then reacted with oxalyl chloride to form the oxoacetyl intermediate.
Coupling with Carbohydrazide: The oxoacetyl intermediate is coupled with carbohydrazide to form the carbohydrazonoyl derivative.
Final Coupling with Phenoxyacetic Acid: The carbohydrazonoyl derivative is then coupled with phenoxyacetic acid under appropriate reaction conditions to yield the final product.
Chemical Reactions Analysis
(4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of (4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival. Additionally, its antioxidant properties may help mitigate oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes .
Comparison with Similar Compounds
(4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid can be compared with other similar compounds, such as:
(4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid: This compound has a similar structure but with different chlorine substitution on the aniline ring.
(4-(2-((2,5-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid: Another similar compound with different chlorine substitution.
4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate: This compound has a naphthoate group instead of the phenoxyacetic acid moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichloroaniline and phenoxyacetic acid moieties, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
477732-58-4 |
|---|---|
Molecular Formula |
C17H13Cl2N3O5 |
Molecular Weight |
410.2 g/mol |
IUPAC Name |
2-[4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H13Cl2N3O5/c18-12-2-1-3-13(15(12)19)21-16(25)17(26)22-20-8-10-4-6-11(7-5-10)27-9-14(23)24/h1-8H,9H2,(H,21,25)(H,22,26)(H,23,24)/b20-8+ |
InChI Key |
DEHMAIXANGNKBZ-DNTJNYDQSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


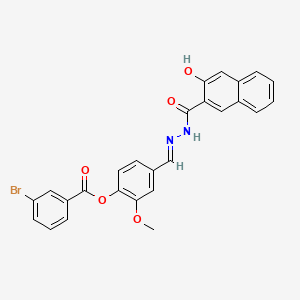


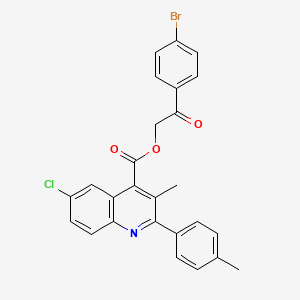
![1-(2,4-dichlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B12047450.png)
![2-[3-(4,4-dichloro-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-oxopropyl]icosanoic acid](/img/structure/B12047455.png)
![3-[({4-[(E)-(4-chlorophenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-(dimethylamino)benzoic acid](/img/structure/B12047458.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12047462.png)
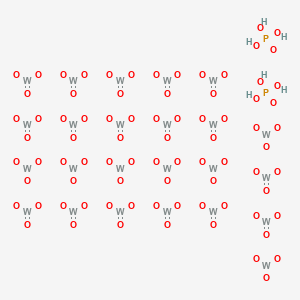
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12047474.png)
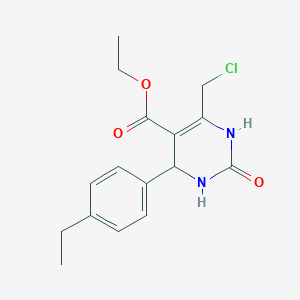
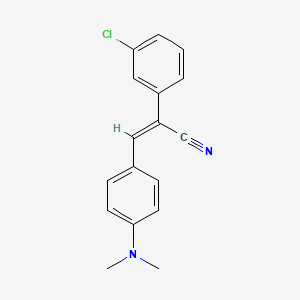
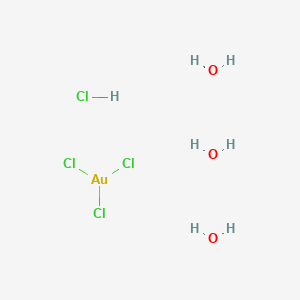
![2-ethoxy-4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B12047493.png)
